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molecular formula C5H8N6O2S B8090692 3,3-Bis(azidomethyl)thietane 1,1-dioxide

3,3-Bis(azidomethyl)thietane 1,1-dioxide

Cat. No. B8090692
M. Wt: 216.22 g/mol
InChI Key: LEUPKHWZJPIGRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08871756B2

Procedure details

To a solution of 3,3-bis(azidomethyl)thietane (2.5 g, 13.59 mmol) in the mixture of formic acid (5 mL) and dichloromethane (6 mL) was added hydrogen peroxide (9.2 g, 81.54 mmol) slowly at 0° C. After being warmed slowly to room temperature and stirred at room temperature overnight, the mixture was diluted with water (10 mL) and extracted with dichloromethane (15 mL×3). The combined organic layers were dried over sodium sulfate and concentrated in vacuo. The residue was purified by flash column chromatography to afford 2.8 g of the desired product as a white solid (yield of two steps was 96%).
Name
3,3-bis(azidomethyl)thietane
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
9.2 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Yield
96%

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][C:5]1([CH2:9][N:10]=[N+:11]=[N-:12])[CH2:8][S:7][CH2:6]1)=[N+:2]=[N-:3].C(O)=[O:14].ClCCl.OO.[OH2:21]>>[N:10]([CH2:9][C:5]1([CH2:4][N:1]=[N+:2]=[N-:3])[CH2:6][S:7](=[O:14])(=[O:21])[CH2:8]1)=[N+:11]=[N-:12]

Inputs

Step One
Name
3,3-bis(azidomethyl)thietane
Quantity
2.5 g
Type
reactant
Smiles
N(=[N+]=[N-])CC1(CSC1)CN=[N+]=[N-]
Name
Quantity
5 mL
Type
reactant
Smiles
C(=O)O
Name
Quantity
6 mL
Type
reactant
Smiles
ClCCl
Step Two
Name
Quantity
9.2 g
Type
reactant
Smiles
OO
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (15 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N(=[N+]=[N-])CC1(CS(C1)(=O)=O)CN=[N+]=[N-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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